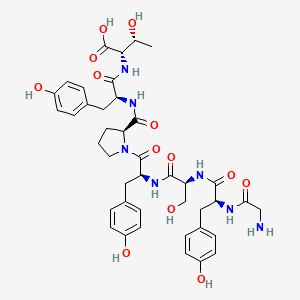
Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine is a peptide composed of seven amino acids: glycine, L-tyrosine, L-serine, L-tyrosine, L-proline, L-tyrosine, and L-threonine. This compound is part of a larger class of peptides known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (Dithiothreitol).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Nucleophilic reagents like amines or thiols.
Major Products Formed
Oxidation: Dityrosine cross-linked peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and biomimetics.
Mécanisme D'action
The mechanism of action of Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-tyrosine: A simpler dipeptide with similar amino acid composition.
Glycyl-L-tyrosyl-L-serine: A tripeptide with a shorter chain.
Glycyl-L-tyrosyl-L-seryl-L-tyrosyl-L-prolyl-L-tyrosyl-L-threonine analogs: Peptides with slight modifications in the amino acid sequence.
Uniqueness
This compound is unique due to its specific sequence and the presence of multiple tyrosine residues, which can participate in unique chemical reactions and biological interactions. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
920015-17-4 |
|---|---|
Formule moléculaire |
C41H51N7O13 |
Poids moléculaire |
849.9 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C41H51N7O13/c1-22(50)35(41(60)61)47-37(56)30(18-24-6-12-27(52)13-7-24)44-39(58)33-3-2-16-48(33)40(59)31(19-25-8-14-28(53)15-9-25)45-38(57)32(21-49)46-36(55)29(43-34(54)20-42)17-23-4-10-26(51)11-5-23/h4-15,22,29-33,35,49-53H,2-3,16-21,42H2,1H3,(H,43,54)(H,44,58)(H,45,57)(H,46,55)(H,47,56)(H,60,61)/t22-,29+,30+,31+,32+,33+,35+/m1/s1 |
Clé InChI |
WLQHJJKCUCZXSN-HJCWISJSSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CN)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
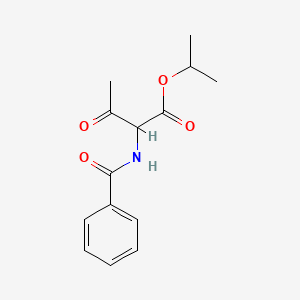
![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)
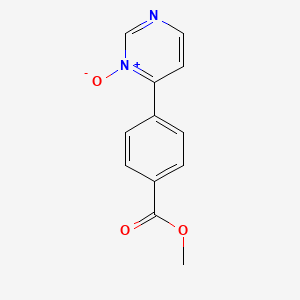
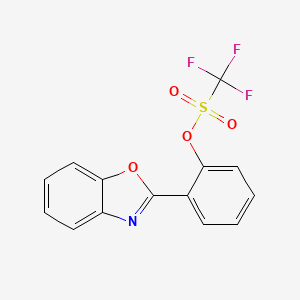
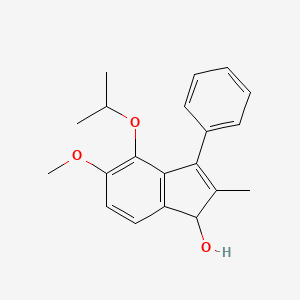
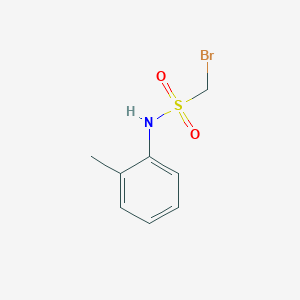
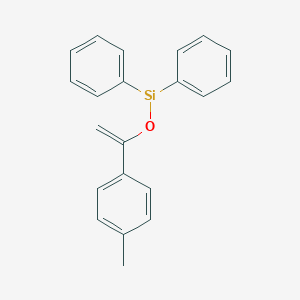
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
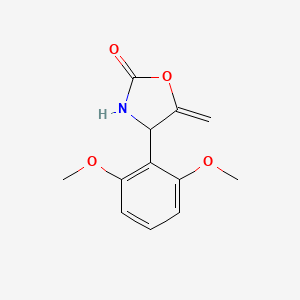
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
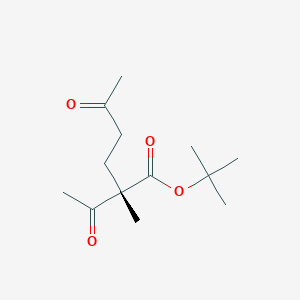
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
